7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that features a unique combination of indole, pyrido, triazolo, and pyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the construction of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidinone core. Key steps may include:
Fischer Indole Synthesis: This step involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst to form the indole ring.
Formation of the Triazolo-Pyrimidinone Core: This involves cyclization reactions that integrate the indole moiety with the pyrido and triazolo rings under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and pyrido rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have shown potential as antiviral, anticancer, and antimicrobial agents . The indole moiety, in particular, is known for its biological activity and is a common feature in many bioactive molecules.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidinone Derivatives: These compounds share the core structure and are used in similar applications.
Uniqueness
What sets 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H17FN6O |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
11-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C24H17FN6O/c25-17-6-7-20-18(12-17)16(13-26-20)8-10-30-11-9-21-19(23(30)32)14-27-24-28-22(29-31(21)24)15-4-2-1-3-5-15/h1-7,9,11-14,26H,8,10H2 |
InChI Key |
OPRUPBCUAJTMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCC5=CNC6=C5C=C(C=C6)F |
Origin of Product |
United States |
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